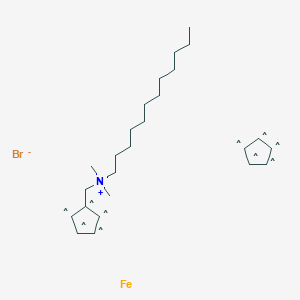
(Ferrocenylmethyl)dodecyldimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ferrocenylmethyl)dodecyldimethylammonium bromide is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its unique structure, which includes a ferrocene moiety attached to a quaternary ammonium group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ferrocenylmethyl)dodecyldimethylammonium bromide typically involves the reaction of ferrocenylmethyl chloride with dodecyldimethylamine in the presence of a suitable solvent. The reaction is usually carried out under inert conditions to prevent oxidation of the ferrocene moiety. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial production would require stringent quality control measures to maintain the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Ferrocenylmethyl)dodecyldimethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form from the ferrocenium state.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are typically employed.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Formation of substituted ammonium salts.
Aplicaciones Científicas De Investigación
(Ferrocenylmethyl)dodecyldimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: Employed in studies involving cell membrane interactions and as a probe for investigating biological systems.
Industry: Utilized in the development of new materials and as a component in specialty chemicals .
Mecanismo De Acción
The mechanism of action of (Ferrocenylmethyl)dodecyldimethylammonium bromide involves its interaction with biological membranes and cellular components. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the ferrocene moiety can participate in redox reactions, which may contribute to its antimicrobial properties. The compound’s ability to interact with and disrupt biological membranes makes it a valuable tool in various biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
Dodecyltrimethylammonium bromide: Similar structure but lacks the ferrocene moiety.
Cetyltrimethylammonium bromide: Longer alkyl chain compared to (Ferrocenylmethyl)dodecyldimethylammonium bromide.
Benzalkonium chloride: Contains a benzyl group instead of a ferrocene moiety.
Uniqueness
The combination of the ferrocene and quaternary ammonium groups makes it a versatile compound with diverse scientific research applications .
Propiedades
Número CAS |
98778-40-6 |
|---|---|
Fórmula molecular |
C25H42BrFeN |
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron(2+);bromide |
InChI |
InChI=1S/C20H37N.C5H5.BrH.Fe/c1-4-5-6-7-8-9-10-11-12-15-18-21(2,3)19-20-16-13-14-17-20;1-2-4-5-3-1;;/h13-14,16-17H,4-12,15,18-19H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 |
Clave InChI |
UKJUSUHBFJPPBZ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+](C)(C)C[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Br-] |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2].[Br-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















